![molecular formula C13H15N3O4S2 B4691039 5-[(ethylamino)sulfonyl]-2-methoxy-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4691039.png)
5-[(ethylamino)sulfonyl]-2-methoxy-N-1,3-thiazol-2-ylbenzamide
Vue d'ensemble
Description
5-[(ethylamino)sulfonyl]-2-methoxy-N-1,3-thiazol-2-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is commonly referred to as ESI-09 and belongs to the class of benzamides. ESI-09 has been widely studied for its mechanism of action and biochemical and physiological effects, making it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of ESI-09 is not fully understood, but studies have shown that it can inhibit the activity of the RAC1 protein. RAC1 is a small GTPase that plays a crucial role in various cellular processes such as cell migration, proliferation, and survival. Inhibition of RAC1 activity by ESI-09 can lead to the inhibition of cancer cell growth and the production of inflammatory cytokines.
Biochemical and Physiological Effects
ESI-09 has been shown to have various biochemical and physiological effects. Studies have shown that ESI-09 can inhibit the growth of cancer cells and induce apoptosis. In addition, ESI-09 can inhibit the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
ESI-09 has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. In addition, ESI-09 has been shown to have low toxicity, making it safe for use in lab experiments.
However, there are also limitations to using ESI-09 in lab experiments. One limitation is that the mechanism of action of ESI-09 is not fully understood, making it difficult to interpret the results of experiments. In addition, ESI-09 can be expensive to synthesize, making it difficult for researchers with limited resources to obtain.
Orientations Futures
There are several future directions for research involving ESI-09. One direction is to further investigate the mechanism of action of ESI-09. Understanding the mechanism of action can help researchers develop more effective treatments for cancer and inflammatory diseases.
Another direction is to investigate the potential of ESI-09 in combination with other drugs. Studies have shown that combining ESI-09 with other drugs can enhance its efficacy in inhibiting cancer cell growth.
Furthermore, future research can focus on developing more efficient and cost-effective methods for synthesizing ESI-09. This can make it more accessible to researchers with limited resources and facilitate further research on its potential applications.
Conclusion
In conclusion, ESI-09 is a promising chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. Its mechanism of action and biochemical and physiological effects make it a potential candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Applications De Recherche Scientifique
ESI-09 has been widely studied for its potential in various scientific research applications. One of the most promising applications of ESI-09 is in the field of cancer research. Studies have shown that ESI-09 can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the treatment of cancer.
In addition to cancer research, ESI-09 has also been studied for its potential in the treatment of inflammatory diseases such as rheumatoid arthritis. Studies have shown that ESI-09 can inhibit the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
5-(ethylsulfamoyl)-2-methoxy-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S2/c1-3-15-22(18,19)9-4-5-11(20-2)10(8-9)12(17)16-13-14-6-7-21-13/h4-8,15H,3H2,1-2H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBZHTDXMLVHJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




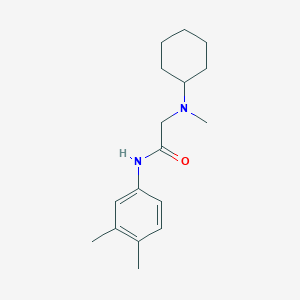
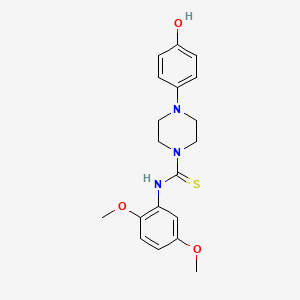
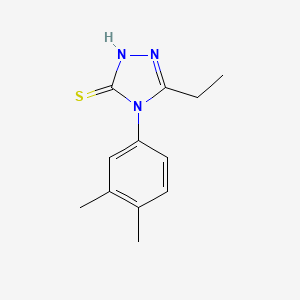
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4690983.png)
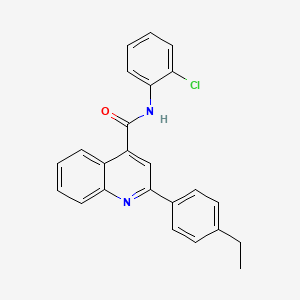
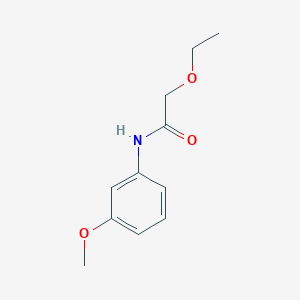
![{3-fluoro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}(phenyl)methanone](/img/structure/B4691015.png)

![methyl 5-(aminocarbonyl)-2-[({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4691022.png)
![N-cycloheptyl-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4691030.png)
![2-[(2-oxodihydro-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B4691033.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4691035.png)
![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4691042.png)